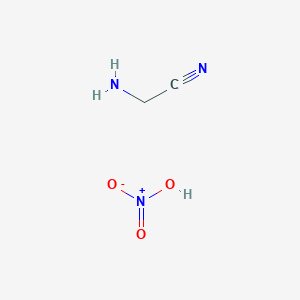

Nitric acid--aminoacetonitrile (1/1)

Description

Foundational Concepts in Aminoacetonitrile (B1212223) Chemistry

Aminoacetonitrile (H₂N-CH₂-C≡N) is a simple yet significant organic molecule, featuring both a nucleophilic primary amine group (-NH₂) and an electrophilic nitrile group (-C≡N). wikipedia.org This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules, including nitrogen-containing heterocyles and pharmaceuticals. wikipedia.orgnbinno.com The compound itself is a colorless liquid at room temperature but is inherently unstable due to the incompatibility of the amine and nitrile functionalities within the same molecule. wikipedia.org This instability often leads to polymerization or other degradation pathways. For this reason, aminoacetonitrile is typically handled and stored in the form of its more stable acid salts, such as the hydrochloride or bisulfate. wikipedia.orgchemicalbook.com

Historical Development of Research on Aminoacetonitrile Reactivity

Research into aminoacetonitrile has evolved significantly over the years, driven by its importance in different scientific fields. Early interest stemmed from its role as a key intermediate in the industrial synthesis of the amino acid glycine (B1666218). wikipedia.orgchemicalbook.com The process often involves the hydrolysis of aminoacetonitrile, which can be catalyzed by either acids or bases. wikipedia.orgopenstax.org

A major area of research emerged from the field of prebiotic chemistry and astrobiology. Aminoacetonitrile has been identified as a crucial precursor to glycine in astrophysical environments. aanda.orgresearchgate.net It was famously detected in the Sagittarius B2 molecular cloud, a giant gas cloud near the center of our galaxy, lending support to theories about the extraterrestrial origins of life's building blocks. wikipedia.orgaanda.org This discovery has spurred numerous studies investigating its formation under interstellar conditions, with the Strecker synthesis being a prominent proposed pathway. aanda.org The Strecker synthesis involves the reaction of an aldehyde with ammonia (B1221849) to form an imine, which then reacts with hydrogen cyanide to yield an aminonitrile. aanda.org

More recently, research has focused on the utility of aminoacetonitrile and its derivatives in medicinal chemistry and materials science. Derivatives of aminoacetonitrile have been discovered to possess anthelmintic properties, acting against parasitic nematodes. nih.gov Furthermore, aminoacetonitrile has been used as a precursor for nitrogen-rich energetic materials. For instance, the reaction of an aminoacetonitrile derivative with 100% nitric acid has been shown to produce N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazol-5(4H)-ylidene)nitramide, a high-energy compound. researchgate.net

Overview of Acid-Base Interactions in Nitrile and Amine Systems

The formation of Nitric acid--aminoacetonitrile (1/1) is a direct consequence of the acid-base chemistry involving the amine functionality of aminoacetonitrile and the strong acidic nature of nitric acid.

Amine Basicity: The lone pair of electrons on the nitrogen atom of the primary amine group in aminoacetonitrile allows it to act as a Lewis base, readily accepting a proton (H⁺). This is a characteristic reaction of amines. The basicity of the amine is a key factor in its reaction with acids to form ammonium (B1175870) salts.

Nitric Acid Acidity: Nitric acid (HNO₃) is a powerful mineral acid, meaning it fully dissociates in aqueous solution to yield a hydronium ion (H₃O⁺) and a nitrate (B79036) ion (NO₃⁻). alliancechemical.comwikipedia.org Its potent acidity makes it a strong proton donor.

Salt Formation: When aminoacetonitrile reacts with nitric acid, the amine group is protonated by the acid. This proton transfer results in the formation of the aminoacetonitrilium cation ([H₃N⁺-CH₂-C≡N]) and the nitrate anion (NO₃⁻). These oppositely charged ions are held together by electrostatic attraction, forming the salt aminoacetonitrile nitrate. This reaction is analogous to the formation of other aminoacetonitrile salts like the hydrochloride, which are used to stabilize the otherwise unstable free base. wikipedia.orgchemicalbook.com

The nitrile group, while possessing a lone pair on its nitrogen, is significantly less basic than the amine group and does not typically undergo protonation under these conditions. The primary acid-base interaction occurs at the more basic amino group.

Data Tables

Table 1: Physicochemical Properties of Parent Compounds

Data sourced from references wikipedia.org and wikipedia.org.

Table 2: Functional Group Reactivity Summary

This table summarizes the primary reactivity of the functional groups present in the Nitric acid--aminoacetonitrile system.

Properties

CAS No. |

79978-38-4 |

|---|---|

Molecular Formula |

C2H5N3O3 |

Molecular Weight |

119.08 g/mol |

IUPAC Name |

2-aminoacetonitrile;nitric acid |

InChI |

InChI=1S/C2H4N2.HNO3/c3-1-2-4;2-1(3)4/h1,3H2;(H,2,3,4) |

InChI Key |

RBDUSJKCZSZOPR-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)N.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Advanced Theoretical and Computational Studies of Aminoacetonitrile and Its Interactions with Nitric Acid/nitrate

Quantum Chemical Characterization of Aminoacetonitrile (B1212223) and Protonated States

Quantum chemical calculations offer a detailed picture of the electronic landscape of molecules, providing insights into their stability, reactivity, and spectroscopic properties.

The electronic structure of aminoacetonitrile (NH₂CH₂CN) and its protonated counterpart is fundamental to understanding its chemical behavior. Computational studies have precisely determined its energetic properties, particularly its affinity for protons.

Gas-phase basicity (GB) and proton affinity (PA) are key measures of a molecule's intrinsic basicity. Through ion cyclotron resonance mass spectrometry measurements combined with high-level molecular orbital calculations, the gas-phase basicity of aminoacetonitrile has been determined to be 789.3 ± 1.0 kJ·mol⁻¹. libretexts.org

Theoretical calculations up to the G2 level of theory have established that protonation occurs preferentially on the nitrogen atom of the amino (NH₂) group, rather than the nitrile (CN) nitrogen. libretexts.org This is a critical insight, as it dictates the structure and reactivity of the resulting cation. The theoretical proton affinity, which is the negative of the enthalpy change for the gas-phase protonation reaction, was calculated to be 824.0 kJ·mol⁻¹ at the G2 level. libretexts.org By combining the experimental GB value with theoretical calculations of protonation entropy, an "experimental" proton affinity of 819.2 kJ·mol⁻¹ was derived, showing close agreement with the high-level theoretical result. libretexts.org

These findings indicate that in the presence of a strong acid like nitric acid, aminoacetonitrile will act as a base, accepting a proton at the amino nitrogen to form the aminoacetonitrilium cation, [H₃NCH₂CN]⁺.

Table 1: Energetic Properties of Aminoacetonitrile Protonation

| Property | Value (kJ·mol⁻¹) | Method | Reference |

|---|---|---|---|

| Gas-Phase Basicity (GB) | 789.3 ± 1.0 | Experimental (ICR) | libretexts.org |

| Proton Affinity (PA) | 824.0 | Theoretical (G2) | libretexts.org |

| 'Experimental' Proton Affinity (PA) | 819.2 | Combined (Exp. GB + Theo. Entropy) | libretexts.org |

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements (conformers) and the energy barriers for interconversion between them. researchgate.netwikipedia.orgresearchgate.net For a flexible molecule like aminoacetonitrile, several conformers can exist due to rotation around single bonds.

Theoretical calculations account for this flexibility. For instance, in determining the protonation entropy of aminoacetonitrile, a Boltzmann distribution of conformers was considered to achieve an accurate theoretical value. libretexts.org This acknowledges that the molecule is not a single static structure but a dynamic ensemble of interconverting shapes.

Furthermore, computational studies have explored the reaction pathways that link aminoacetonitrile to its isomers. nih.gov These investigations are crucial for understanding the stability of aminoacetonitrile and its potential to rearrange into other chemical forms under various conditions. Such studies typically involve mapping the potential energy surface to locate the stable isomer structures (as energy minima) and the transition states that connect them.

The accuracy of computational predictions depends heavily on the theoretical methods employed. Studies on aminoacetonitrile and related systems utilize a range of sophisticated quantum chemical methodologies.

Density Functional Theory (DFT) : DFT is a widely used method that calculates the electronic structure of a system based on its electron density. researchgate.netfigshare.com It offers a good balance between computational cost and accuracy. Specific functionals, which are approximations for the exchange-correlation energy, are chosen for different applications. For example, the formation of a related interstellar imine was studied using the WB97XD functional with an aug-ccpVTZ basis set, a combination known for its good performance with non-covalent interactions. nih.gov In another study, the double-hybrid B2PLYP functional with a may-cc-pVTZ basis set was used, which incorporates aspects of both DFT and wavefunction-based methods for higher accuracy. nih.gov

Post-Hartree-Fock Methods : These methods systematically improve upon the foundational Hartree-Fock approximation by more explicitly including electron correlation—the way electrons avoid each other. nih.govresearchgate.netlibretexts.org While computationally more demanding than DFT, they often provide benchmark-quality results.

Møller-Plesset Perturbation Theory (MPn) : This method treats electron correlation as a perturbation to the Hartree-Fock solution. MP2, the second-order correction, is a common and cost-effective post-Hartree-Fock method. libretexts.org

High-Level Composite Methods : These methods, such as the Gaussian-n (G2, G3B3) and Complete Basis Set (CBS-QB3) theories, combine results from several different calculations at various levels of theory and basis sets to extrapolate a highly accurate final energy. The proton affinity of aminoacetonitrile was determined using G2 theory, while its hydrolysis to glycine (B1666218) was studied using the CBS-QB3 method. libretexts.org

Table 2: Computational Methodologies Applied in Aminoacetonitrile Studies

| Methodology | Abbreviation / Example | Application in AAN-related Studies | Reference |

|---|---|---|---|

| Density Functional Theory | B2PLYP, WB97XD | Isomerization, Formation Pathways | nih.govnih.gov |

| Composite Method (Gaussian-n) | G2, G3B3 | Proton Affinity, Strecker Synthesis | libretexts.org |

| Composite Method (Complete Basis Set) | CBS-QB3 | Hydrolysis to Glycine |

Computational Elucidation of Reaction Mechanisms Involving Aminoacetonitrile and Nitric Acid/Nitrate (B79036)

While direct computational studies on the reaction mechanisms between aminoacetonitrile and nitric acid are not extensively detailed in the literature, the principles of computational chemistry allow for a robust theoretical prediction of these interactions. The primary interaction is an acid-base reaction forming a salt, "Nitric acid--aminoacetonitrile (1/1)," which is more accurately described as aminoacetonitrilium nitrate. Further reactions can be modeled by analogy to similar, well-studied systems.

A relevant analogue is the computationally studied interaction between urea (B33335) and nitric acid. These studies show that nitric acid forms a hydrogen-bonded acid-base complex with urea and can catalyze its decomposition. A similar approach can be applied to understand the aminoacetonitrile-nitric acid system, focusing on proton transfer, the structure of the resulting ion pair, and potential subsequent reaction pathways.

A potential energy surface (PES) is a conceptual and mathematical map that relates the energy of a molecule or system of molecules to its geometry. nih.gov For a chemical reaction, the PES shows the reactants and products as valleys (energy minima) and the reaction pathway as the lowest-energy path connecting them. The highest point along this path is the transition state, which represents the energy barrier that must be overcome for the reaction to occur.

For the interaction between aminoacetonitrile and nitric acid, the initial step is the proton transfer from HNO₃ to the NH₂ group of aminoacetonitrile. A computational study would map the PES for this process, calculating the energy as a function of the N-H bond distance as the proton is transferred. This is expected to be a barrierless or very low-barrier process, leading to the stable aminoacetonitrilium nitrate ion pair, [H₃NCH₂CN]⁺[NO₃]⁻.

Subsequent reactions, such as decomposition, would involve surmounting higher energy barriers on the PES. By analogy with the urea-nitric acid system, computational models could identify transition states where the nitrate ion or another nitric acid molecule acts as a catalyst, facilitating bond-breaking and rearrangement within the aminoacetonitrilium cation.

While the reaction with nitric acid is a key focus, understanding the formation of aminoacetonitrile itself is crucial context. Computational chemistry has been instrumental in elucidating the mechanisms of its synthesis, particularly the Strecker synthesis.

The Strecker synthesis is a classic method for producing amino acids and their precursors. In a prebiotic context, it involves the reaction of an aldehyde (like formaldehyde), ammonia (B1221849), and hydrogen cyanide. Computational studies have modeled the step-by-step pathway for this process. For instance, high-level G3B3 calculations have been used to study the initial steps: the addition of ammonia to formaldehyde (B43269) to yield aminomethanol, followed by its dehydration to form methanimine (B1209239). The subsequent reaction of methanimine with hydrogen cyanide to produce aminoacetonitrile has also been modeled.

These studies analyze the full free energy landscape, identifying intermediates and calculating the activation energies for each step. For example, the formation of a related imine was found to proceed via an SN2 mechanism in the first step and an E2 mechanism in the second, with calculated energy barriers for each transition state. nih.gov Such detailed mechanistic insights, derived from PES analysis, are only possible through computational methods. nih.gov

Catalytic Effects and Environmental Influences (e.g., Water Clusters, Icy Grain Analogs)

The formation and stability of aminoacetonitrile, a key precursor to the amino acid glycine, are significantly influenced by environmental factors, particularly in astrophysical contexts such as interstellar icy grain mantles. acs.orgresearchgate.net Theoretical studies have shown that these icy surfaces can have profound catalytic effects on the chemical reactions leading to aminoacetonitrile. acs.org

Computational models using density functional theory (DFT) have demonstrated that water molecules play a crucial role in facilitating the synthesis of aminoacetonitrile from precursors like methanimine (CH₂NH) and hydrogen cyanide (HCN) or its isomer HNC. acs.org In the gas phase, these reactions face high energy barriers. However, on a model icy grain surface, the presence of a few water molecules can dramatically lower these barriers. acs.org This catalytic effect is attributed to a concerted proton relay mechanism, where water molecules in a ring-like formation participate in transferring protons, thereby stabilizing the transition state and reducing the activation energy. acs.org

Specifically, the inclusion of two explicit water molecules in the calculations shows the strongest catalytic effect for this proton transfer. acs.org The reaction involving the HNC isomer is found to be particularly feasible in the interstellar medium (ISM), with a calculated free-energy barrier of less than 1 kcal/mol at 50 K when solvating water molecules are included. acs.org In contrast, the corresponding reaction with HCN maintains a much higher barrier of 7 kcal/mol. acs.org These findings underscore the importance of icy grain analogs and water clusters in promoting the formation of complex organic molecules in space. astrochem.orgnih.gov Laboratory experiments simulating these conditions by irradiating interstellar ice analogs have successfully produced amino acids, lending experimental support to these theoretical models. astrochem.org

Predictive Spectroscopic Modeling for Aminoacetonitrile and its Adducts/Derivatives

Computational chemistry provides essential tools for predicting and interpreting the spectroscopic properties of molecules like aminoacetonitrile and its complexes. These theoretical models are crucial for identifying such molecules in laboratory experiments and astrophysical observations.

Vibrational Frequency and Intensity Predictions

Theoretical calculations, primarily using density functional theory (DFT), have been extensively employed to predict the vibrational (infrared) spectrum of aminoacetonitrile. nasa.govastrochem.org These predictions are vital for interpreting experimental spectra, whether from gas-phase studies, low-temperature matrix isolation experiments, or astronomical surveys. astrochem.orgrsc.org

Calculations can accurately predict the positions and relative intensities of vibrational bands. astrochem.org For aminoacetonitrile, theoretical studies have successfully assigned the 18 fundamental vibrational modes. rsc.org A notable finding from both theoretical predictions and experimental observation is the unusually weak infrared activity of the C≡N (cyano) stretching mode in aminoacetonitrile. nasa.govastrochem.org This is significant because the C≡N stretch is typically a strong feature in the spectra of nitriles, and its weakness in aminoacetonitrile complicates its detection in interstellar environments. nasa.gov

The agreement between calculated and experimental frequencies is generally excellent, often with deviations of less than 20 cm⁻¹. astrochem.org For example, one study reported a maximum difference of 20 cm⁻¹ between the calculated (807 cm⁻¹) and observed (787 cm⁻¹) frequency for a mode involving an NH wag and N–C–C bend. astrochem.org Anharmonic calculations have been used to further refine these predictions, accounting for the coupling between different vibrational modes. researchgate.net The influence of complexation with water has also been modeled, showing that hydrogen bonding leads to shifts in vibrational frequencies, particularly a blue shift (to higher frequency) of the C≡N stretch. researchgate.net

| Vibrational Mode Assignment | Experimental Frequency (Argon Matrix) astrochem.org | Theoretical Frequency (B3LYP/6-31+G(d)) astrochem.org |

|---|---|---|

| NH₂ asymmetric stretch | 3375 | 3533 |

| NH₂ symmetric stretch | 3310 | 3441 |

| CH₂ asymmetric stretch | 2952 | 3062 |

| CH₂ symmetric stretch | 2890 | 2981 |

| C≡N stretch | 2252 | 2247 |

| NH₂ wag | ~1638 | 1640 |

| CH₂ scissor | 1442 | 1463 |

| CH₂ wag | 1335 | 1342 |

| NH₂ twist | 1148 | 1144 |

| C-C stretch | 1040 | 1041 |

| C-N stretch | 940 | 938 |

| NH wag + N-C-C bend | 787 | 807 |

Electronic Absorption Spectra Calculations and Transitions

The electronic absorption spectra (UV-Vis) of aminoacetonitrile and its potential adducts with molecules like nitric acid can be predicted using time-dependent density functional theory (TD-DFT). researchgate.net This computational method calculates the energies of electronic excited states, which correspond to the absorption of UV or visible light. sns.it

For aminoacetonitrile, TD-DFT calculations have been used to obtain its electronic absorption spectrum and identify the nature of its electronic transitions. researchgate.net Such theoretical spectra are crucial for guiding searches for these molecules in various media, including astrophysical ices. researchgate.net While specific TD-DFT studies on the nitric acid-aminoacetonitrile adduct are not detailed in the provided context, the methodology is well-established for related systems. For instance, TD-DFT has been successfully applied to calculate the UV-Vis absorption spectra of the nitrate anion in aqueous solutions and at air-ice interfaces. chemrxiv.orgmdpi.com These calculations help to understand how the environment, such as solvation by water molecules, affects the electronic transitions and the resulting spectrum. sns.itchemrxiv.org The computational approach typically involves optimizing the molecular geometry and then performing TD-DFT calculations to determine the excitation energies and oscillator strengths, which are then used to generate a theoretical spectrum. sns.it

Theoretical NMR Parameter Derivation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for molecular structure elucidation. Computational quantum chemistry can predict NMR parameters, such as chemical shifts and coupling constants, providing a valuable link between structure and spectrum. tifrh.res.in

While specific theoretical NMR studies for the nitric acid-aminoacetonitrile complex are not available in the search results, the methods for such derivations are standard. These calculations typically involve geometry optimization of the molecule or complex using a method like DFT, followed by the calculation of NMR properties using specialized basis sets. mdpi.com The accuracy of these predictions allows for the differentiation between isomers and the detailed analysis of molecular conformations. tifrh.res.in

For aminoacetonitrile derivatives, experimental ¹H NMR and ¹³C NMR data are used for structural identification. researchgate.net For example, the ¹H NMR spectrum of aminoacetonitrile sulfate (B86663) in D₂O shows a characteristic signal at 4.167 ppm. chemicalbook.com Computational methods can be applied to model such derivatives and their interactions. Studies on related amino acid and peptide derivatives have demonstrated that DFT calculations can effectively reproduce experimental ¹³C NMR chemical shifts and explain trends observed with changes in solvent or molecular interactions, such as hydrogen bonding. mdpi.com These computational approaches would be directly applicable to deriving the NMR parameters for aminoacetonitrile and its adduct with nitric acid, helping to predict its spectral features and understand the electronic structural changes upon complex formation.

Synthetic Methodologies and Chemical Transformations of Aminoacetonitrile in Nitric Acid Environments

Fundamental Reaction Mechanisms for Aminoacetonitrile (B1212223) Synthesis

The formation of aminoacetonitrile is a critical step in prebiotic chemical networks leading to amino acids. Both terrestrial and extraterrestrial synthesis pathways have been extensively studied, revealing fundamental reaction mechanisms that are efficient under a wide range of conditions.

The Strecker synthesis, first described in 1850, remains one of the most significant methods for producing α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a three-component condensation of an aldehyde, ammonia (B1221849), and cyanide to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. wikipedia.orgnih.gov In the context of aminoacetonitrile, formaldehyde (B43269) serves as the aldehyde precursor.

The mechanism involves several key steps. Initially, the aldehyde's carbonyl oxygen is protonated by a weak acid, such as an ammonium (B1175870) salt, which activates the carbonyl carbon for nucleophilic attack by ammonia. masterorganicchemistry.commasterorganicchemistry.commedschoolcoach.com Subsequent dehydration leads to the formation of an iminium ion intermediate. wikipedia.orgmasterorganicchemistry.com A cyanide ion then attacks the electrophilic iminium carbon, yielding the α-aminonitrile product. wikipedia.orgmedschoolcoach.com

The versatility of the Strecker synthesis has led to numerous variations to improve efficiency and control stereochemistry. Asymmetric Strecker reactions have been developed using chiral auxiliaries or catalysts to produce enantiomerically pure amino acids. wikipedia.org Modern adaptations also focus on greener chemistry, with one method utilizing ammonium salts as catalysts to synthesize various α-aminonitriles from aminoacetonitrile itself, thereby avoiding the use of highly toxic cyanation reagents. nih.gov In simulated astrophysical conditions, the Strecker synthesis is considered a primary pathway for the formation of prebiotic molecules like aminoacetonitrile. aanda.org

Table 1: Variations of the Strecker Synthesis for Aminoacetonitrile and Related α-Aminonitriles

| Synthesis Variation | Key Reactants | Catalyst/Conditions | Product | Key Features |

| Classical Strecker | Formaldehyde, Ammonia, Hydrogen Cyanide | Aqueous environment | Aminoacetonitrile | Foundational method; produces racemic mixtures. wikipedia.orgmasterorganicchemistry.com |

| Interstellar Analog | Methanimine (B1209239) (CH₂NH), Ammonia, Hydrogen Cyanide | Thermal processing of ices (e.g., warming to 135 K) | Aminoacetonitrile | Simulates prebiotic synthesis in astrophysical environments without VUV radiation. aanda.org |

| Asymmetric Strecker | Aldehyde/Ketone, Chiral Amine (auxiliary) or Chiral Catalyst, Cyanide Source | Various metal or organocatalysts | Chiral α-Aminonitriles | Allows for the synthesis of specific enantiomers of amino acids and their precursors. wikipedia.org |

| Ammonium-Catalyzed | Aminoacetonitrile, Aldehydes/Ketones | Ammonium salts (e.g., NH₄Cl) | α-Tertiary and α-Quaternary Aminonitriles | A greener alternative that avoids stoichiometric, toxic cyanation reagents. nih.gov |

The discovery of aminoacetonitrile in the giant gas cloud Sagittarius B2(N) near the Galactic Center has confirmed its presence in the interstellar medium (ISM) and highlighted its importance as a potential precursor to glycine (B1666218). astrobiology.comwikipedia.org This has spurred significant research into its formation pathways under conditions mimicking deep space.

Photochemical Pathways: Laboratory experiments have demonstrated that aminoacetonitrile can be formed through the vacuum ultraviolet (VUV) irradiation of interstellar ice analogs. oup.comoup.com These ice mixtures, typically containing acetonitrile (B52724) (CH₃CN) and ammonia (NH₃), are cooled to extremely low temperatures (e.g., 20 K). aanda.orgresearchgate.net The VUV radiation induces the formation of radicals, such as H₂CCN and NH₂, which subsequently react to form aminoacetonitrile. oup.comoup.com However, experimental studies have noted that the yields from these purely photochemical routes can be very low. aanda.org

Thermal Pathways: Thermal processing of interstellar ices provides an alternative, non-energetic route to aminoacetonitrile formation. aanda.org This pathway is effectively the second step of the Strecker synthesis occurring in a solid-state, low-temperature environment. aanda.org Experiments show that warming ice analogs containing methanimine (CH₂NH), ammonia (NH₃), and hydrogen cyanide (HCN) can lead to the formation of aminoacetonitrile at temperatures around 135 K. aanda.org Chemical models of hot cores in the ISM suggest that aminoacetonitrile is primarily formed through free-radical reactions on the surfaces of dust grains during the early, cold stages of stellar evolution. astrobiology.comoup.com As the environment warms, the newly formed aminoacetonitrile is thermally desorbed into the gas phase. astrobiology.comoup.com

Table 2: Comparison of Interstellar Synthesis Pathways for Aminoacetonitrile

| Pathway | Precursors | Conditions | Proposed Mechanism | Reference |

| Photochemical | Acetonitrile (CH₃CN), Ammonia (NH₃) | VUV irradiation of ice analogs at ~20 K | VUV photons generate radicals (e.g., H₂CCN, NH₂) which then combine. | aanda.orgoup.comoup.com |

| Thermal | Methanimine (CH₂NH), Ammonia (NH₃), Hydrogen Cyanide (HCN) | Warming of ice analogs from low temperatures to ~135 K | Solid-state reaction analogous to the second step of the Strecker synthesis. | aanda.org |

| Grain Surface Radical | Radicals (e.g., NH₂, H₂CCN) | Cold (~10 K) dust grain surfaces | Radical-radical combination reactions on grain surfaces, followed by thermal desorption. | astrobiology.comoup.com |

Derivatization and Functionalization of Aminoacetonitrile

Aminoacetonitrile's bifunctional structure makes it an ideal starting material for the synthesis of more complex molecules, including amino acids and various heterocyclic compounds.

The hydrolysis of the nitrile group in aminoacetonitrile to a carboxylic acid group is the final step in the synthesis of glycine, the simplest proteinogenic amino acid. aanda.orgwikipedia.org This transformation is utilized in industrial processes to produce glycine from aminoacetonitrile. wikipedia.org The reaction mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. masterorganicchemistry.commasterorganicchemistry.com This process continues through intermediates, ultimately leading to the elimination of ammonia and the formation of the carboxylic acid. masterorganicchemistry.com

Research suggests that the hydrolysis of aminoacetonitrile proceeds via a glycinamide (B1583983) (H₂N-CH₂-CONH₂) intermediate, which is subsequently hydrolyzed to glycine. researchgate.net While the energy barrier for this hydrolysis can be high in astrophysical environments, theoretical studies have identified a barrierless pathway. aanda.orgrsc.org This proposed mechanism involves the reaction of aminoacetonitrile with a hydroxyl radical (•OH) and a water molecule, where a second water molecule acts as a catalyst, facilitating the reaction on the surface of interstellar ice grains. rsc.org

Table 3: Hydrolysis of Aminoacetonitrile to Glycine

| Context | Conditions | Key Intermediates | Proposed Mechanism | Reference |

| Industrial Synthesis | Aqueous, often with added base or acid | Glycinamide | Stepwise hydrolysis of the nitrile group to a carboxamide, then to a carboxylic acid. | wikipedia.orgresearchgate.net |

| Interstellar Medium | Icy grain surfaces | Not specified | Reaction with •OH radical and H₂O, catalyzed by an additional H₂O molecule. | rsc.org |

The dual functionality of aminoacetonitrile makes it a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles. wikipedia.orgresearchgate.net Its ability to act as both an amine nucleophile and a precursor to iminium ions allows for diverse cyclization strategies. researchgate.net

One notable application is in the formation of nitrogen-rich energetic materials. For instance, the reaction of aminoacetonitrile with cyanogen (B1215507) azide (B81097) yields an acetonitrile derivative of aminotetrazole. rsc.org This intermediate can be further reacted with sodium azide and ammonium chloride to create a compound featuring an N-methylene-C bridged structure connecting two tetrazole rings. rsc.org In another example, aminoacetonitrile reacts with aminothiols, such as cysteine, under mild aqueous conditions to form five-membered thiazoline rings. mdpi.comnih.gov These heterocyclic intermediates can then be hydrolyzed to form dipeptides, suggesting a potential pathway for peptide bond formation in prebiotic environments. mdpi.comnih.gov

Table 4: Examples of Heterocycles Synthesized from Aminoacetonitrile

| Reactant(s) | Heterocyclic Product Class | Resulting Structure Example | Significance | Reference |

| Cyanogen Azide, Sodium Azide | Tetrazoles | N-methylene-C bridged bis-tetrazole | Precursor for nitrogen-rich energetic materials. | rsc.org |

| Cysteine | Thiazoline | 2-substituted thiazoline-4-carboxylic acid | Intermediate in the prebiotic synthesis of dipeptides. | mdpi.comnih.gov |

Reactivity of Aminoacetonitrile with Nitric Acid and Formation of Nitro Derivatives

The reaction of aminoacetonitrile and its derivatives with nitric acid can lead to the formation of N-nitro compounds, also known as nitramines or nitramides. While the direct reaction of the primary amine in aminoacetonitrile with nitric acid can be complex, potentially leading to oxidation or unstable diazonium intermediates, derivatives of aminoacetonitrile have been successfully nitrated to produce stable, energetic materials.

A clear example involves the nitration of a tetrazole-based compound derived from aminoacetonitrile. rsc.org The starting material, N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazol-5-amine), which is synthesized from aminoacetonitrile, undergoes nitration when treated with 100% nitric acid. rsc.org The reaction introduces a nitro group onto the exocyclic amine, resulting in the formation of N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazol-5(4H)-ylidene)nitramide. rsc.org This transformation demonstrates that the amine functionality originating from aminoacetonitrile can be converted into a nitroimino group within a heterocyclic system, a key feature in the design of modern energetic compounds.

This specific transformation highlights a synthetic pathway where aminoacetonitrile serves as a foundational scaffold for building complex, nitrogen-rich molecules whose properties can be tuned through subsequent reactions like nitration.

Table 5: Formation of a Nitro Derivative from an Aminoacetonitrile Precursor

| Starting Material (Aminoacetonitrile Derivative) | Reagent | Product | Product Class | Reference |

| N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazol-5-amine) | 100% Nitric Acid | N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazol-5(4H)-ylidene)nitramide | Nitroimino-tetrazole (Nitramide) | rsc.org |

Mechanistic Studies of Nitration Reactions involving Aminoacetonitrile Scaffolds

The nitration of primary amines, such as the amino group in aminoacetonitrile, presents a unique set of mechanistic challenges, primarily due to the basicity of the amino group. In a strong acidic medium like nitric acid, the lone pair of electrons on the nitrogen atom is readily protonated. This protonation forms an ammonium salt, which deactivates the nitrogen towards electrophilic attack, a crucial step in nitration.

The direct N-nitration of primary amines is therefore a challenging process. The formation of the unreactive ammonium salt effectively shields the nitrogen from the nitrating species, typically the nitronium ion (NO₂⁺), which is the active electrophile in nitric acid solutions. Consequently, the direct nitration of aminoacetonitrile to form N-nitroaminoacetonitrile is not a straightforward reaction and generally requires alternative synthetic strategies. These strategies often involve the use of protecting groups to modulate the reactivity of the amino group or the employment of different nitrating agents that can function under less acidic or non-acidic conditions.

However, nitration of derivatives of aminoacetonitrile has been reported. For instance, in the synthesis of certain energetic materials, a tetrazole derivative of aminoacetonitrile has been successfully nitrated using 100% nitric acid. This suggests that the electronic properties of the aminoacetonitrile scaffold can be modified to facilitate nitration.

A key mechanistic consideration is the competition between N-nitration and C-nitration. While the primary amino group is deactivated by protonation, the carbon backbone of the molecule could potentially undergo nitration, although this is generally less favored for aliphatic systems unless activated by other functional groups. In the case of aminoacetonitrile, the focus of mechanistic studies is predominantly on the transformations of the amino group.

Synthesis and Characterization of Energetic Compounds from Aminoacetonitrile Precursors

Aminoacetonitrile serves as a precursor for the synthesis of various energetic compounds, primarily through the introduction of nitro groups or the formation of nitrogen-rich heterocyclic systems. The reaction of aminoacetonitrile or its derivatives with nitric acid is a key step in the synthesis of these materials.

One notable example involves the reaction of a tetrazole derivative of aminoacetonitrile with 100% nitric acid to yield a nitramine-containing energetic compound. This reaction highlights the use of concentrated nitric acid as a nitrating agent to introduce the energetic nitro functionality. The resulting compounds are characterized by a high nitrogen content and a significant heat of formation, both of which are desirable properties for energetic materials.

While the direct synthesis of an energetic salt from aminoacetonitrile and nitric acid, i.e., aminoacetonitrile nitrate (B79036), is chemically plausible, detailed characterization and performance data for this specific compound are not extensively reported in the literature. However, based on the known properties of other amine nitrate salts, it can be inferred that aminoacetonitrile nitrate would be an energetic material. The energetic properties of such a compound would be derived from the oxidizing nitrate group and the fuel-providing aminoacetonitrile cation.

The characterization of energetic compounds derived from aminoacetonitrile involves a range of analytical techniques to determine their structure, thermal stability, and energetic performance. These techniques are crucial for assessing the viability of these materials for practical applications.

Table 1: Analytical Characterization Techniques for Energetic Compounds

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -NO₂, -NH₂, C≡N) |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the molecule |

| Elemental Analysis | Determination of the elemental composition (C, H, N) |

| Differential Scanning Calorimetry (DSC) | Thermal stability and decomposition temperature |

| Thermogravimetric Analysis (TGA) | Thermal decomposition profile and mass loss |

| X-ray Diffraction | Crystal structure and density |

The performance of these energetic materials is often evaluated by calculating key parameters such as detonation velocity and detonation pressure, which provide an indication of their explosive power.

Acid-Catalyzed Transformations and Protonation Effects

In a nitric acid environment, aminoacetonitrile is subject to significant protonation effects and can undergo various acid-catalyzed transformations. The primary site of protonation is the amino group, due to the presence of the lone pair of electrons on the nitrogen atom. This acid-base reaction results in the formation of the cyanomethylammonium ion ([NCCH₂NH₃]⁺).

The extent of protonation is governed by the pKa of the conjugate acid of aminoacetonitrile and the pH of the solution. In a strongly acidic solution like nitric acid, the equilibrium lies far to the side of the protonated form. This protonation has a profound effect on the reactivity of the molecule, as discussed in the context of nitration.

Table 2: Protonation Effects on Aminoacetonitrile

| Species | Chemical Formula | Environment | Reactivity of Amino Group |

| Aminoacetonitrile | H₂NCH₂CN | Neutral/Basic | Nucleophilic |

| Cyanomethylammonium ion | [NCCH₂NH₃]⁺ | Acidic | Electrophilic (deactivated for nitration) |

Another important acid-catalyzed transformation is the hydrolysis of the nitrile group (-C≡N). In the presence of strong acid and water, the nitrile group of aminoacetonitrile can be hydrolyzed to form a carboxylic acid, yielding glycine, the simplest amino acid. This reaction proceeds through a multi-step mechanism involving the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The high stability of aminoacetonitrile as its hydrochloride or sulfate (B86663) salts suggests that the hydrolysis of the nitrile group is not instantaneous and likely requires elevated temperatures or prolonged reaction times. wikipedia.org

The interplay between the protonation of the amino group and the potential hydrolysis of the nitrile group is a key aspect of the chemistry of aminoacetonitrile in acidic environments. The specific reaction conditions, such as the concentration of the acid, the temperature, and the reaction time, will determine the predominant chemical pathway.

Astrochemical and Prebiotic Chemical Evolution Significance of Aminoacetonitrile

Observational Detections and Distribution in Astrophysical Environments

Aminoacetonitrile (B1212223) has been successfully detected in various astrophysical environments, most notably in star-forming regions. The first interstellar detection of this complex organic molecule was reported in the Sagittarius B2 (Sgr B2) region, a massive star-forming complex near the center of our galaxy. aanda.orgaanda.org Specifically, it was identified in the hot molecular core known as Sgr B2(N). aanda.org This detection was made possible through spectral line surveys conducted with radio telescopes, such as the IRAM 30 m telescope. aanda.org

Subsequent observations have confirmed the presence of aminoacetonitrile in other high-mass star-forming regions. For instance, it was identified in the hot molecular core G10.47+0.03 using the Atacama Large Millimeter/submillimeter Array (ALMA). nih.govarxiv.orgarxiv.org These detections in hot cores, which are dense and warm regions heated by nearby protostars, suggest that the formation of aminoacetonitrile may be associated with grain surface chemistry. aanda.org The estimated column densities and rotational temperatures derived from these observations provide valuable insights into the physical conditions under which this molecule exists and thrives.

Table 1: Observational Detections of Aminoacetonitrile

| Astrophysical Source | Telescope/Array | Estimated Column Density (cm⁻²) | Rotational Temperature (K) |

|---|---|---|---|

| Sagittarius B2(N) | IRAM 30 m | 2.8 x 10¹⁶ | 100 |

| G10.47+0.03 | ALMA | (9.10 ± 0.7) x 10¹⁵ | 122 ± 8.8 |

In addition to its ground vibrational state, transitions from vibrationally excited states of aminoacetonitrile have also been detected toward Sgr B2(N1), providing a more detailed picture of the excitation conditions in this region. aanda.org The distribution of aminoacetonitrile appears to be compact, arising from the hot core regions themselves. aanda.org

Postulated Role in Prebiotic Amino Acid Synthesis (e.g., Glycine)

Aminoacetonitrile is widely considered a direct precursor to glycine (B1666218) (NH₂CH₂COOH), the simplest of the 20 proteinogenic amino acids. aanda.orgoup.comastrobiology.com This connection is primarily through the Strecker synthesis, a well-established chemical pathway for the formation of amino acids. askfilo.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this process, an aldehyde reacts with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which can then be hydrolyzed to yield an amino acid. askfilo.com In the case of glycine, the starting aldehyde is formaldehyde (B43269). askfilo.com

The hydrolysis of aminoacetonitrile to form glycine is a key step in this proposed prebiotic pathway. acs.org While the direct formation of glycine in interstellar ices is considered energetically difficult, the formation and subsequent delivery of aminoacetonitrile to a more clement environment, such as the early Earth, could have provided a viable route to amino acid synthesis. aanda.org The presence of amino acids in meteorites further supports the idea that their precursors could have formed in astrophysical environments and been delivered to Earth. gwu.edu Theoretical studies have explored the energy barriers for the hydrolysis of aminoacetonitrile, suggesting that while it is high in the gas phase, it could be facilitated in aqueous environments. acs.orgnih.gov

Theoretical Models and Experimental Simulations of Interstellar Chemistry

Theoretical models have been developed to understand the formation pathways of aminoacetonitrile in interstellar conditions. These models often focus on reactions occurring on the surfaces of icy dust grains, which act as catalytic sites for the formation of complex molecules. acs.orgccu.edu.tw One proposed mechanism involves the reaction of methanimine (B1209239) (CH₂NH) with hydrogen cyanide (HCN) or its isomer, hydrogen isocyanide (HNC), on water ice surfaces. acs.orgccu.edu.tw Theoretical calculations have shown that the presence of water molecules can significantly lower the energy barrier for these reactions through a proton relay mechanism, making the formation of aminoacetonitrile feasible in the interstellar medium (ISM). acs.orgccu.edu.tw

Chemical models of hot cores have also been employed to simulate the abundances of aminoacetonitrile and its isomers. oup.comastrobiology.comoup.com These models suggest that aminoacetonitrile is primarily formed via free radical reactions on grain surfaces during the early stages of star formation. oup.comastrobiology.com As the temperature rises in the hot core, it is then thermally desorbed into the gas phase. oup.comastrobiology.com

Experimental simulations in laboratory settings have provided further evidence for the formation of aminoacetonitrile under astrophysical-like conditions. aanda.org These experiments often involve the thermal processing or vacuum ultraviolet (VUV) irradiation of ice analogs containing simple molecules like methanimine, ammonia, and hydrogen cyanide. aanda.orgresearchgate.net Such studies have demonstrated that aminoacetonitrile can indeed be formed through the Strecker synthesis pathway in simulated interstellar ices. aanda.org

Table 2: Proposed Formation Pathways of Aminoacetonitrile in Interstellar Environments

| Pathway | Reactants | Environment | Supporting Evidence |

|---|---|---|---|

| Strecker Synthesis | Methanimine (CH₂NH), Ammonia (NH₃), Hydrogen Cyanide (HCN) | Icy Grain Mantles | Experimental Simulations, Theoretical Models |

| Radical-Radical Recombination | NH₂ + H₂CCN | Grain Surfaces | Chemical Models |

| VUV Irradiation | Acetonitrile (B52724) (CH₃CN), Ammonia (NH₃) | Icy Grain Mantles | Experimental Simulations |

Implications for the Origin of Organic Matter and Early Earth Chemistry

The detection of aminoacetonitrile in space and the understanding of its formation pathways have profound implications for the origin of organic matter and the chemistry of the early Earth. aanda.orgadvancedsciencenews.comnih.gov The presence of such a key prebiotic molecule in star-forming regions suggests that the building blocks of life are not unique to our solar system but could be widespread throughout the galaxy.

One leading hypothesis for the origin of life on Earth is the exogenous delivery of organic molecules by comets, asteroids, and meteorites during the early history of the solar system. nih.govkhanacademy.orgnih.gov The discovery of aminoacetonitrile in regions where new planetary systems are forming lends credence to this theory. If aminoacetonitrile was present in the material from which our solar system formed, it could have been incorporated into planetesimals and subsequently delivered to a young, water-rich Earth.

Once on the early Earth, the hydrolysis of aminoacetonitrile in aqueous environments, such as oceans or hydrothermal vents, could have led to the formation of glycine and potentially other amino acids. nih.govoup.comausearthed.com.au This would have contributed to the "prebiotic soup" from which more complex biological molecules and eventually life itself may have emerged. Therefore, the study of aminoacetonitrile in astrophysical contexts provides a crucial piece of the puzzle in tracing the cosmic origins of life.

Emerging Research Frontiers in Aminoacetonitrile Chemistry

Novel Catalytic Approaches for Aminoacetonitrile (B1212223) Transformations

The transformation of aminoacetonitrile into more complex and valuable molecules is a cornerstone of its application. Modern research is centered on the development of novel catalytic systems that offer improved efficiency, selectivity, and sustainability compared to traditional stoichiometric methods.

A significant development is the use of ammonium (B1175870) salts as catalysts for the synthesis of various α-aminonitriles from aminoacetonitrile. oup.comrsc.org This method represents a greener alternative to the conventional Strecker reaction, as it avoids the use of toxic cyanation reagents. oup.comrsc.org The process is tolerant of air and moisture, utilizing readily available starting materials and off-the-shelf catalysts. oup.com Research has demonstrated that chiral ammonium catalysts can facilitate asymmetric reactions, leading to the production of chiral α-tertiary and α-quaternary aminonitriles, which are valuable building blocks in medicinal chemistry. oup.comrsc.org

Another critical area of research is the catalytic hydrogenation of aminoacetonitrile. This process is industrially significant for the production of ethylene (B1197577) diamine, a widely used chemical intermediate. nih.gov Studies have explored various hydrogenation catalysts, including cobalt oxide, nickel-aluminum skeleton catalysts, and copper chromate. nih.gov The process is typically conducted under high pressure and temperature in the presence of ammonia (B1221849) to achieve high yields. nih.gov Research focuses on optimizing catalyst composition and reaction conditions to enhance efficiency and catalyst longevity. nih.gov For instance, conditioning a cobalt oxide catalyst by controlling the initial space velocity of aminoacetonitrile and the ammonia-to-aminoacetonitrile ratio has been shown to improve performance. nih.gov

The broader field of nitrile hydrogenation is also seeing significant advances that are relevant to aminoacetonitrile. Atomically dispersed palladium catalysts, such as single atoms and clusters on nanodiamond-graphene hybrids, have shown exceptional activity and selectivity in nitrile hydrogenation, offering pathways to selectively produce primary or secondary amines depending on the catalyst structure. wikipedia.org Furthermore, organocatalysis is emerging as a powerful tool for aminonitrile synthesis, utilizing small organic molecules to catalyze reactions with high enantioselectivity, avoiding the need for metal catalysts. rsc.org

Table 1: Comparison of Catalytic Approaches for Aminoacetonitrile Transformations

| Catalytic Approach | Catalyst Type | Transformation | Key Advantages |

|---|---|---|---|

| Ammonium-Catalyzed Addition | Ammonium Salts (e.g., TBAI) | Synthesis of α-aminonitriles | Greener alternative to Strecker reaction; avoids toxic cyanides; air and moisture tolerant. oup.comrsc.org |

| Catalytic Hydrogenation | Cobalt Oxide, Ni-based | Reduction to Ethylene Diamine | Established industrial process; high-yield production of a key chemical intermediate. nih.gov |

| Asymmetric Organocatalysis | Chiral Ammonium Salts, Squaramides | Synthesis of Chiral Aminonitriles | High enantioselectivity; metal-free catalysis. oup.comrsc.org |

Development of Advanced Analytical Techniques for Trace Detection

The ability to detect and quantify trace amounts of aminoacetonitrile is crucial for environmental monitoring, industrial process control, and astrochemistry. Modern analytical chemistry has provided powerful tools to achieve high sensitivity and specificity.

The premier technique for the trace analysis of aminoacetonitrile is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). oup.comnih.gov Specifically, Ultra-Performance Hydrophilic Interaction Chromatography (UPLC-HILIC) has been successfully employed for the separation and quantification of the highly polar aminoacetonitrile molecule in complex aqueous matrices like industrial wastewater. oup.com This method demonstrates high sensitivity, with limits of detection (LOD) and quantification (LOQ) reported in the low nanogram per milliliter (ng·mL⁻¹) range. oup.com The use of a triple quadrupole mass spectrometer in electrospray ionization mode allows for excellent specificity, eliminating interference from other compounds present in the sample. oup.com The method has been validated to show high recovery rates and low relative standard deviations, confirming its accuracy and precision for environmental monitoring. oup.com

To further enhance sensitivity in LC-MS/MS analysis, researchers have explored the formation of acetonitrile (B52724) adducts of amino compounds. rsc.org This approach has been shown to improve the detection of underivatized amino acids, a class of compounds closely related to aminoacetonitrile, suggesting its potential applicability for enhancing the detection limits of aminoacetonitrile as well. rsc.org

Beyond chromatography, other analytical methods are being developed for the detection of related small molecules. While not yet specifically applied to aminoacetonitrile, novel chemical sensors based on materials like protein nanowires or fluorescent cucurbituril (B1219460) arrays are being designed for the highly sensitive detection of ammonia and amino acids, respectively. researchgate.netresearchgate.net These technologies represent an emerging frontier that could lead to the development of dedicated sensors for the rapid, real-time detection of aminoacetonitrile in various environments. In the field of astrochemistry, the detection of aminoacetonitrile in interstellar space is accomplished through radio astronomy, which identifies the molecule's unique rotational transitions. nih.gov

Table 2: Performance of an Advanced Analytical Method for Aminoacetonitrile

| Analytical Technique | Matrix | Separation Method | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|

Data sourced from a study on aminoacetonitrile analysis in wastewater. oup.com

Integration of Machine Learning and AI in Reaction Prediction and Elucidation

The intersection of computational chemistry and artificial intelligence (AI) is creating powerful new tools for understanding and predicting chemical reactions. While the application of machine learning (ML) models specifically trained on aminoacetonitrile reactions is still an emerging area, the foundational work in computational chemistry and the rapid development of AI in chemical synthesis provide a clear roadmap for future research.

Computational chemistry, using methods like Density Functional Theory (DFT) and ab initio calculations (e.g., CBS-QB3), has been instrumental in elucidating the reaction mechanisms involving aminoacetonitrile. oup.comnih.govnih.gov These studies have calculated potential energy surfaces for reactions such as the formation of glycine (B1666218) from aminoacetonitrile in astrophysical environments. oup.comnih.gov By determining the activation barriers for different reaction pathways, researchers can predict the most likely products and intermediates. oup.com For example, calculations have identified a barrierless pathway for glycine formation from the reaction of aminoacetonitrile with a hydroxyl radical and a catalytic water molecule, providing a theoretical basis for its potential formation on icy grains in space. oup.com Such detailed mechanistic data generated by computational methods are essential for training accurate machine learning models.

The synergy between these fields is poised to significantly impact aminoacetonitrile chemistry. The mechanistic insights and energetic data from DFT studies on aminoacetonitrile can serve as high-quality, specific training data for ML models. This would allow for the development of predictive tools tailored to the reactivity of aminoacetonitrile, enabling researchers to:

Predict the feasibility and outcome of novel transformations under various conditions.

Screen for optimal catalysts for specific reactions, such as hydrogenation or C-N bond formation, by correlating catalyst features with reaction performance. aanda.org

Elucidate complex reaction networks by identifying likely side products and intermediates.

By combining the explanatory power of mechanistic modeling with the predictive power of machine learning, researchers can accelerate the discovery and optimization of reactions involving aminoacetonitrile. nih.gov

Expanding the Scope of Aminoacetonitrile-Derived Functional Materials

Aminoacetonitrile's bifunctional nature, possessing both a nucleophilic amine and an electrophilic nitrile group, makes it a valuable precursor for a diverse range of functional materials. rsc.org Research is actively exploring its use in creating materials with tailored properties for various applications, from high-energy systems to polymers.

The most prominent application of aminoacetonitrile in materials science is in the synthesis of nitrogen-rich energetic materials. rsc.orgosti.gov It serves as a key building block for constructing heterocyclic compounds, particularly tetrazoles, which are known for their high positive heats of formation and the generation of dinitrogen gas upon decomposition. rsc.orgosti.gov Through multi-step synthesis, aminoacetonitrile is converted into complex tetrazole-based structures. For example, reaction with cyanogen (B1215507) azide (B81097), followed by cyclization with sodium azide and subsequent reaction with nitric acid, yields N-methylene-C linked tetrazole-based energetic compounds. rsc.org These materials are investigated for their thermal stability and detonation performance, with the goal of developing insensitive high-energy-density materials. rsc.orgnih.gov

Beyond energetic materials, aminoacetonitrile has been studied as a monomer for polymerization. Early research demonstrated that aminoacetonitrile could be polymerized, typically in the presence of a clay catalyst like kaolin, at elevated temperatures. oup.com The resulting polymer can then be hydrolyzed to produce polyglycine, a simple polypeptide. oup.com This line of research is particularly relevant to prebiotic chemistry and the origin of proteins, suggesting a pathway for the formation of peptide-like structures from simple precursors. oup.com

Furthermore, the versatile reactivity of aminoacetonitrile allows for its incorporation into various nitrogen-containing heterocycles, which are foundational structures in many functional materials, including pharmaceuticals and ligands for metal complexes. rsc.orgnih.gov For example, derivatives of aminoacetonitrile have been discovered to be a potent class of anthelmintic compounds, acting as nematode-specific agonists that cause paralysis in the parasites. rsc.orgresearchgate.net This highlights its utility as a scaffold for developing biologically active materials. The ability to readily form heterocyclic systems like pyrazolo-triazines and other annulated structures also opens possibilities for creating novel dyes, ligands, and electronic materials.

Table 3: Mentioned Chemical Compounds

| Compound Name | Role/Mention |

|---|---|

| Nitric acid--aminoacetonitrile (1/1) | Subject of the article |

| Aminoacetonitrile | Primary chemical compound of focus |

| Ethylene Diamine | Product of aminoacetonitrile hydrogenation nih.gov |

| Glycine | Potential product of aminoacetonitrile hydrolysis rsc.org |

| Cyanogen azide | Reagent used in synthesis of energetic materials rsc.org |

| Sodium azide | Reagent used in synthesis of energetic materials rsc.org |

| Ammonium chloride | Reagent used in synthesis of energetic materials rsc.org |

| N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazol-5(4H)-ylidene)nitramide | Energetic compound derived from aminoacetonitrile rsc.org |

| Kaolin | Clay catalyst for polymerization oup.com |

| Polyglycine | Polymer derived from aminoacetonitrile polymerization and hydrolysis oup.com |

| Tetrabutylammonium iodide (TBAI) | Example of an ammonium salt catalyst rsc.org |

| Copper chromate | Catalyst for hydrogenation nih.gov |

| Cobalt oxide | Catalyst for hydrogenation nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.